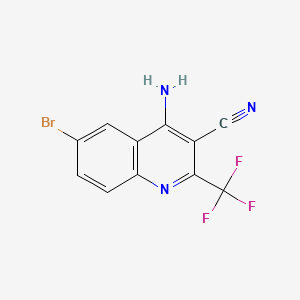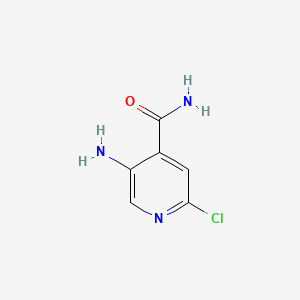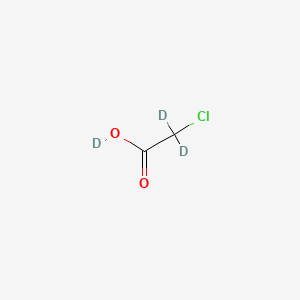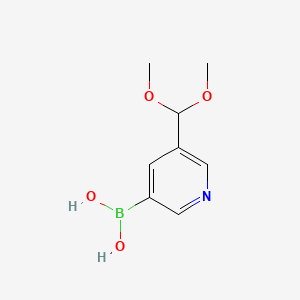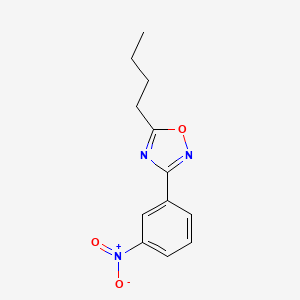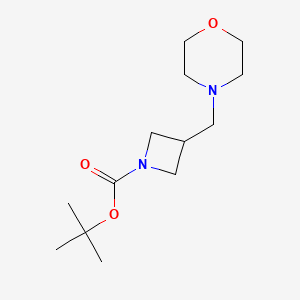
Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a tert-butyl group, a morpholinomethyl group, and an azetidine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the preparation of azetidines bearing various substituents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Cyclization: The azetidine ring can participate in cyclization reactions, forming larger ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and morpholinomethyl group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- tert-butyl 3-oxaazetidine-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the tert-butyl group, morpholinomethyl group, and azetidine ring in this compound makes it particularly versatile and valuable in various applications.
Propiedades
IUPAC Name |
tert-butyl 3-(morpholin-4-ylmethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-9-11(10-15)8-14-4-6-17-7-5-14/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVZCYSYHGVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
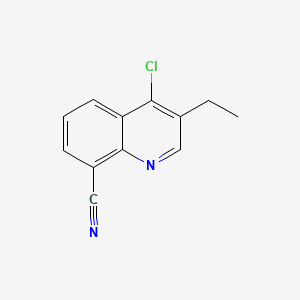
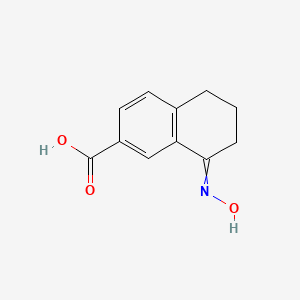
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/new.no-structure.jpg)
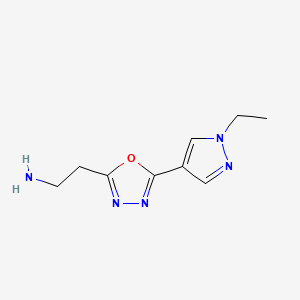
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)
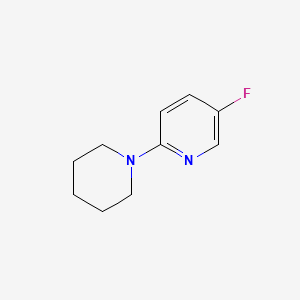
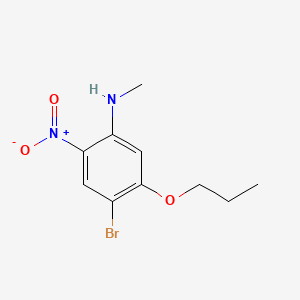
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
